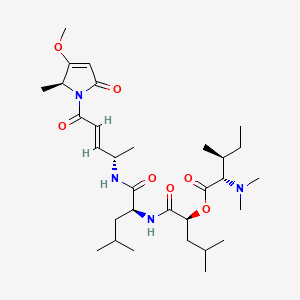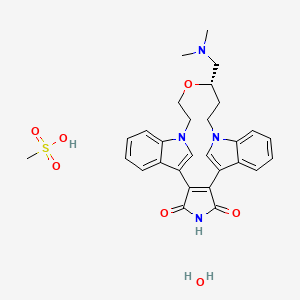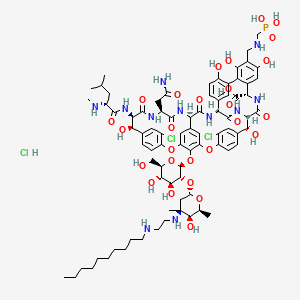
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, also known as PBC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. PBC is a heterocyclic compound that contains both pyridine and benzothiazole rings. It has a molecular weight of 269.32 g/mol and a melting point of 234-236°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis and Diuretic Activity : A study by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives, closely related to N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, demonstrated promising diuretic activity in vivo for certain compounds in this series, underscoring the potential pharmaceutical applications of such compounds (Yar & Ansari, 2009).
Complexation and Structural Character : Research by Kobayashi et al. (2019) investigated the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides, highlighting the importance of such compounds in the study of metal-ligand interactions (Kobayashi et al., 2019).
Pharmacological Potential
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with potential antimicrobial properties. This research indicates the potential of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antipsychotic Agents : Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the potential use of such compounds in treating psychiatric disorders (Norman et al., 1996).
Molecular Docking and Synthesis
Molecular Docking Studies : Sribalan et al. (2016) conducted molecular docking analysis with cyclooxygenase enzyme for new pyridine-4-yl derivatives, showing the relevance of such compounds in understanding enzyme interactions (Sribalan et al., 2016).
Synthesis and Biological Activity : Senthilkumar, Umarani, and Satheesh (2021) synthesized a new organic compound related to N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, which was characterized and evaluated for antibacterial, antifungal, and anticancer activities, indicating the compound's diverse biological potential (Senthilkumar, Umarani, & Satheesh, 2021).
Zinc, Magnesium, and Calcium Complexation
- Complexation by Diphosphonic Acids : A study by Matczak-Jon et al. (2010) on the complexation of zinc(II), magnesium(II), and calcium(II) by pyridin-2-yl derivatives, related to the compound , provided insights into metal-ion binding properties (Matczak-Jon et al., 2010).
Eigenschaften
CAS-Nummer |
1017108-87-0 |
|---|---|
Produktname |
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide |
Molekularformel |
C13H9N3OS |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17) |
InChI-Schlüssel |
WYOAQOULVFOBAD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
Löslichkeit |
35.6 [ug/mL] |
Synonyme |
N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)

![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)

![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)

![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)


